molecular formula C21H19Cl2NO3 B4553201 5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide

5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide

Cat. No.: B4553201
M. Wt: 404.3 g/mol
InChI Key: ODTBRXGSPQDZDV-UHFFFAOYSA-N
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Description

5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide is a useful research compound. Its molecular formula is C21H19Cl2NO3 and its molecular weight is 404.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.0741989 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modifications

Research in the area of chemical synthesis often explores the creation and modification of complex organic molecules, including furamide derivatives. Studies like the one by Bektaş et al. (2010) focus on synthesizing novel compounds and testing their properties, such as antimicrobial activities. Similarly, the work by Limban et al. (2011) involves the synthesis of acylthioureas with potential antibiofilm properties, indicating a broad interest in developing compounds with significant biological activities.

Antimicrobial Activities

Compounds related to the specified furamide derivative are frequently evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized triazole derivatives and tested them against various microorganisms, finding some with good to moderate activities. This suggests that similar furamide compounds could be synthesized and evaluated for potential antimicrobial applications.

Catalysis and Organic Transformations

Research by Ilies et al. (2017) on iron/zinc-co-catalyzed reactions highlights the importance of certain organic compounds in facilitating chemical transformations. The study of catalysts and their applications in organic synthesis is crucial for developing more efficient and sustainable chemical processes.

Molecular Docking and Anticancer Studies

Karayel (2021) conducted a detailed study on benzimidazole derivatives, including tautomeric properties, conformations, and anti-cancer properties through molecular docking. This indicates that furamide derivatives, with similar structural features, could also be subjects of interest in cancer research, particularly as potential inhibitors for specific proteins.

Anticonvulsant Properties

The crystal structure analysis of anticonvulsant enaminones by Kubicki et al. (2000) demonstrates the ongoing interest in understanding how structural features of compounds relate to their biological activities. Such studies could provide a foundation for the design of new furamide derivatives with potential anticonvulsant properties.

While the exact compound "5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-furamide" may not have been directly studied, the research on related compounds suggests potential areas of application, including antimicrobial, anticancer, and catalytic uses. Further synthesis and evaluation of similar compounds could uncover new applications in these and other areas of scientific research.

For detailed insights and methodologies, refer to the original research articles:

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2NO3/c1-13-17(12-20(27-13)15-5-8-18(22)19(23)11-15)21(25)24-10-9-14-3-6-16(26-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTBRXGSPQDZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.